

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Phenanthrene Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,6-Dinitrophenanthrene

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Introduction

Phenanthrene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) of significant interest due to their presence in various environmental matrices and their potential carcinogenic and mutagenic properties.^{[1][2]} Accurate and sensitive quantification of these compounds is crucial for environmental monitoring, food safety, and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of phenanthrene compounds.^[3] This application note provides a comprehensive overview and detailed protocols for the analysis of phenanthrene using HPLC coupled with Ultraviolet (UV) and Fluorescence (FLD) detection.

Principle of the Method

This method utilizes reversed-phase HPLC to separate phenanthrene from other components in a sample matrix. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water.^{[4][5]} Detection is performed using a UV detector, often at 254 nm, as phenanthrene exhibits strong absorbance at this wavelength.^{[1][4]} For enhanced sensitivity and selectivity, a fluorescence detector can be used in series, with excitation and emission wavelengths optimized for phenanthrene.^[1]

Experimental Protocols

Instrumentation and Materials

- HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, diode array detector (DAD), and fluorescence detector (FLD).
- Analytical Column: Ascentis® Express PAH, 2.7 μm , 25 cm \times 4.6 mm I.D. or equivalent C18 column.
- Solvents: HPLC grade acetonitrile, water, and methanol.
- Standards: Certified reference standards of phenanthrene.

Preparation of Standard Solutions

- Stock Standard Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of phenanthrene reference standard in methanol to prepare a stock solution of 1000 mg/L.[\[5\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 5.0 mg/L).[\[5\]](#)

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for different matrices.

A. Liquid Samples (e.g., Beverages, Water)[\[5\]](#)[\[6\]](#)

- Dispersive Micro Solid-Phase Extraction (D- μ -SPE):
 - To 10 mL of the liquid sample, add a suitable sorbent (e.g., Graphene Oxide).
 - Vigorously stir the mixture to allow for the adsorption of phenanthrene onto the sorbent.
 - Centrifuge the mixture to separate the sorbent.
 - Discard the supernatant.

- Add a desorption solvent (e.g., isopropanol) to the sorbent and sonicate to elute the analyte.
- Centrifuge again and collect the supernatant.
- Filter the extract through a 0.20 μm membrane before injection into the HPLC system.

B. Solid and Semi-Solid Samples (e.g., Soil, Olive Oil)

- Solid-Phase Extraction (SPE):
 - Accurately weigh the homogenized sample and dissolve it in a suitable solvent (e.g., n-hexane for olive oil).
 - Condition an SPE cartridge (e.g., Supelclean™ ENVI-Florisil®) with the appropriate solvents.
 - Load the sample solution onto the SPE cartridge.
 - Wash the cartridge to remove interferences.
 - Elute the phenanthrene with a suitable solvent (e.g., a mixture of n-hexane and dichloromethane).
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of mobile phase.
 - Filter the solution through a 0.20 μm membrane prior to HPLC analysis.

HPLC Operating Conditions

The following table summarizes the recommended HPLC operating conditions for the analysis of phenanthrene.

Parameter	Condition
Column	Ascentis® Express PAH, 2.7 µm, 25 cm × 4.6 mm I.D.
Mobile Phase	Isocratic: Acetonitrile:Water (70:30, v/v)[4] or Gradient
Flow Rate	1.0 mL/min[5]
Injection Volume	20 µL[5]
Column Temperature	25 °C
UV Detection	254 nm[4][5] or 261 nm[7]
Fluorescence Detection	Excitation: 248 nm, Emission: 375 nm

Data Presentation

The quantitative data for method validation, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery, are summarized in the tables below.

Table 1: Linearity Data for Phenanthrene Analysis[7]

Compound	Concentration Range (µg/mL)	Calibration Curve Equation	Correlation Coefficient (R ²)
Phenanthrene	0.625 - 20.0	$y = mx + c$	> 0.999

Table 2: Method Sensitivity (LOD and LOQ)[7]

Compound	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)
Phenanthrene	0.78 - 0.89	2.38 - 2.71

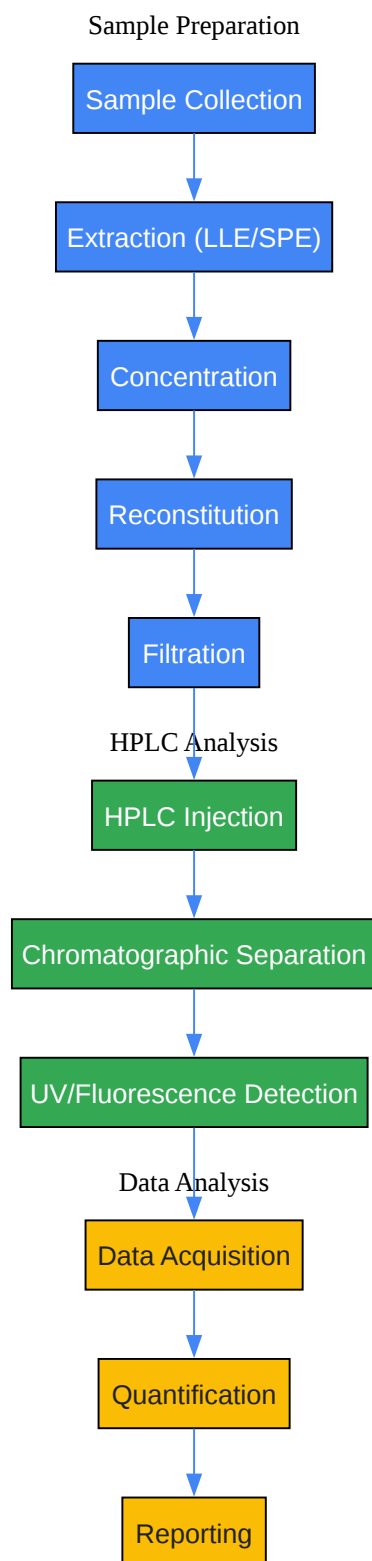
Table 3: Precision (Intra-day and Inter-day)[7]

Compound	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
Phenanthrene	0.25 - 7.58	0.25 - 7.58

Table 4: Accuracy (Recovery)[7]

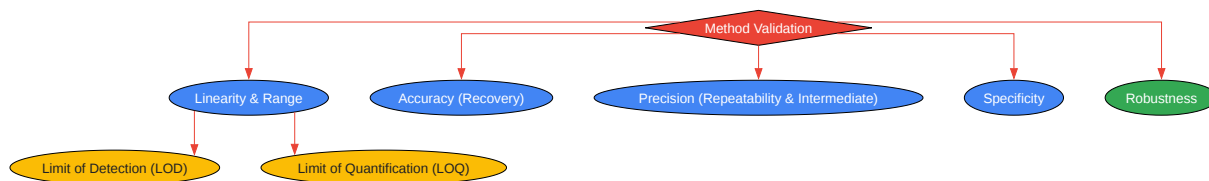
Spiked Concentration (µg/mL)	Recovery (%)
1.25	95 - 100
2.5	95 - 100
5.0	95 - 100

Visualizations



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Caption: Experimental workflow for HPLC analysis of phenanthrene.



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- To cite this document: BenchChem. [Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Phenanthrene Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125238#hplc-analysis-of-phenanthrene-compounds>]

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